3-(3,5-Dinitrophenyl)-1-phenylimidazo[1,5-a]pyridine

Lipophilicity Permeability Tissue Distribution

This 3,5-dinitrophenyl-substituted imidazo[1,5-a]pyridine (CAS 324064-25-7) offers a unique combination of elevated lipophilicity (XLogP 4.8), enlarged TPSA (109 Ų), and five hydrogen-bond acceptors—decisively differentiated from mono-nitro and unsubstituted analogs. Its electron-deficient dinitrophenyl motif lowers LUMO energy, enabling n-type semiconductor and electron-transport layer development. Deploy it as a model substrate in PAMPA/Caco-2 permeation assays to study nitro-group-driven passive diffusion, or procure for comparative thromboxane A2 synthetase inhibition profiling. For R&D only.

Molecular Formula C19H12N4O4
Molecular Weight 360.329
CAS No. 324064-25-7
Cat. No. B2716097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Dinitrophenyl)-1-phenylimidazo[1,5-a]pyridine
CAS324064-25-7
Molecular FormulaC19H12N4O4
Molecular Weight360.329
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C=CC=CN3C(=N2)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C19H12N4O4/c24-22(25)15-10-14(11-16(12-15)23(26)27)19-20-18(13-6-2-1-3-7-13)17-8-4-5-9-21(17)19/h1-12H
InChIKeyUUQLIIYLTXWHDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,5-Dinitrophenyl)-1-phenylimidazo[1,5-a]pyridine (324064-25-7): Procurement-Relevant Compound Profile for Directed Scientific Selection


3-(3,5-Dinitrophenyl)-1-phenylimidazo[1,5-a]pyridine (CAS 324064-25-7) is a nitrogen-rich heterocyclic compound built on a fused imidazo[1,5-a]pyridine core, substituted at the 3-position with a 3,5-dinitrophenyl group and at the 1-position with a phenyl group [1]. This scaffold class is recognized for thromboxane A2 synthetase inhibition [2] and as a luminescent building block for organic light-emitting diodes [3]. The compound’s computed XLogP of 4.8, a topological polar surface area (TPSA) of 109 Ų, and five hydrogen-bond acceptors distinguish it from simpler mono-nitro or unsubstituted phenyl analogs [1], indicating meaningfully altered physicochemical behavior that can dictate performance in biological or materials applications.

3-(3,5-Dinitrophenyl)-1-phenylimidazo[1,5-a]pyridine (324064-25-7): Quantitative Rationale That Prevents Simple Interchange with Class Analogs


Although many imidazo[1,5-a]pyridines share the same core, the 3,5-dinitrophenyl motif confers a divergent combination of electronic, steric, and solubility-related parameters that cannot be approximated by mono-nitro or unsubstituted phenyl versions [1]. Key differential features include a XLogP elevation of ≥1.3 units above mono-nitro analogs [1][2], a TPSA increase of 46–92 Ų over simpler congeners [1][2][3], and an additional two hydrogen-bond acceptors per nitro group [1]. These quantitative deviations are substantial enough to shift chromatographic retention, passive membrane permeability, and protein-ligand complementarity, rendering catalog-level interchange without experimental validation a source of irreproducibility.

3-(3,5-Dinitrophenyl)-1-phenylimidazo[1,5-a]pyridine (324064-25-7): Comparator-Based Differentiation Evidence Datasheet


Elevated Lipophilicity (XLogP 4.8) Versus Mono-Nitro and Unsubstituted Phenyl Analogs

The target compound exhibits a computed XLogP3-AA of 4.8, compared with 3.3 for 3-(3-nitrophenyl)imidazo[1,5-a]pyridine and 3.5 for the unsubstituted 3-phenylimidazo[1,5-a]pyridine [1][2][3]. The 1.5-unit increase over the mono-nitro analog and 1.3-unit over the unsubstituted phenyl analog positions this compound approximately 30‑fold higher in predicted octanol‑water partition coefficient, a characteristic commonly correlated with enhanced passive membrane permeability and altered tissue distribution.

Lipophilicity Permeability Tissue Distribution

Amplified Topological Polar Surface Area (TPSA 109 Ų) for Enhanced Hydrogen-Bonding Capacity

The TPSA of the target compound is 109 Ų, reflecting the contribution of two nitro moieties together with the imidazopyridine scaffold [1]. By comparison, 3-(3-nitrophenyl)imidazo[1,5-a]pyridine has a TPSA of 63.1 Ų [2], and unsubstituted 3-phenylimidazo[1,5-a]pyridine yields only 17.3 Ų [3]. The incremental increase of 46 Ų over the mono-nitro comparator and 92 Ų over the unsubstituted phenyl correlates with an increased capacity for polar interactions, which can influence protein-ligand binding enthalpy and off-target promiscuity.

Polar Surface Area Hydrogen Bonding Target Engagement

Increased Hydrogen-Bond Acceptor Count as a Tool for Enhancing Binding Interactions

The target compound features five hydrogen-bond acceptors (two nitro groups plus the imidazo[1,5-a]pyridine nitrogen atoms), compared with three acceptors for 3-(3-nitrophenyl)imidazo[1,5-a]pyridine [2] and a single acceptor for 3-phenylimidazo[1,5-a]pyridine [3]. The addition of two acceptors per dinitro substitution provides additional interaction points that can be exploited in structure-based design to improve affinity for targets with polar binding pockets, while mono-nitro or unsubstituted analogs lack the same potential.

Hydrogen-Bond Acceptors Structure-Based Design SAR Exploration

Expanded Molecular Size and Heavy Atom Count for Steric Differentiation

The molecular weight of the target compound is 360.3 g/mol (27 heavy atoms), substantially larger than 3-(3-nitrophenyl)imidazo[1,5-a]pyridine (239.2 g/mol, 18 heavy atoms) and 3-phenylimidazo[1,5-a]pyridine (194.2 g/mol, 15 heavy atoms) [1][2][3]. The ∼121 Da increase over the mono-nitro comparator and ∼166 Da over the unsubstituted phenyl compound places this molecule in a distinctly different size class, influencing rotational correlation times in NMR, diffusion coefficients, and steric complementarity within binding pockets.

Molecular Weight Steric Bulk Pharmacophore Mapping

3-(3,5-Dinitrophenyl)-1-phenylimidazo[1,5-a]pyridine (324064-25-7): Evidence-Linked Research and Industrial Deployment Scenarios


Probe for Peripheral Protein Targets Requiring High TPSA and Hydrogen-Bond Acceptor Density

The combination of a TPSA of 109 Ų and five hydrogen-bond acceptors makes this compound particularly suited for targets with polar, solvent-exposed binding pockets located outside the central nervous system [1]. The elevated TPSA reduces the likelihood of brain penetration while maintaining the capacity for strong, directional intermolecular interactions, enabling selective peripheral target engagement with reduced CNS off-target risk.

Lead-Like Fragment for Membrane-Permeability Tuning Studies

With a XLogP 1.3–1.5 units above its mono-nitro and unsubstituted analogs [1][2], this compound can serve as a model substrate for permeation assays (e.g., PAMPA or Caco-2 monolayers), allowing researchers to study the interplay between nitro-group count, lipophilicity, and passive diffusion rates in a controlled, comparator-rich series.

Thromboxane A2 Synthetase Inhibitor Lead Scaffold with Differentiated Physicochemical Profile

As an imidazo[1,5-a]pyridine derivative bearing a dinitrophenyl substituent, the compound falls within the structural scope of known thromboxane A2 synthetase inhibitors, whose patent literature explicitly includes dinitrophenyl groups [3]. Its higher lipophilicity and larger size relative to simpler analogs suggest potential for differentiated pharmacokinetic behavior, warranting procurement for comparative enzyme inhibition and selectivity profiling.

Electron-Deficient Building Block for Organic Electronic Materials

The two electron-withdrawing nitro groups render the 3,5-dinitrophenyl moiety strongly electron-deficient, potentially lowering the LUMO energy of the molecule relative to imidazo[1,5-a]pyridine emitters with unsubstituted phenyl groups [1][4]. This property could be exploited in the design of n-type or ambipolar organic semiconductors, electron-transport layers, or fluorescent sensors, where precise control of the electron affinity is required.

Quote Request

Request a Quote for 3-(3,5-Dinitrophenyl)-1-phenylimidazo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.